molecular formula C4H3IS B1329286 3-Iodothiophene CAS No. 10486-61-0

3-Iodothiophene

Cat. No.: B1329286
CAS No.: 10486-61-0
M. Wt: 210.04 g/mol
InChI Key: WGKRMQIQXMJVFZ-UHFFFAOYSA-N
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Description

3-Iodothiophene is an organoiodine compound with the molecular formula C₄H₃IS. It is a derivative of thiophene, where an iodine atom is substituted at the third position of the thiophene ring.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, particularly the base-free method which offers a more environmentally friendly approach.

Types of Reactions:

Common Reagents and Conditions:

    Iodine (I₂): Used in the iodocyclization process.

    Sodium Bicarbonate (NaHCO₃): Acts as a base in the iodocyclization reaction.

    Ionic Liquids: Such as EmimEtSO₄, used in base-free methods.

Major Products:

Comparison with Similar Compounds

Uniqueness of 3-Iodothiophene: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The iodine atom at the third position of the thiophene ring provides distinct electrophilic properties, making it a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

3-iodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IS/c5-4-1-2-6-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKRMQIQXMJVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146791
Record name 3-Iodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10486-61-0
Record name 3-Iodothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10486-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodothiophene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Iodothiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 3-Iodothiophene?

A1: this compound has the molecular formula C4H3IS and a molecular weight of 210.00 g/mol. Key spectroscopic data includes:

  • 1H NMR: Characteristic signals for the three thiophene protons. []
  • 13C NMR: Distinct peaks for each carbon atom in the molecule. []
  • Mass Spectrometry: Exhibits a molecular ion peak corresponding to its molecular weight. []

Q2: What are the typical reactions this compound participates in?

A2: this compound serves as a valuable substrate in various reactions, including:

  • Halogen-Metal Exchange: Reacts with alkyl lithium reagents like ethyllithium. []
  • Oxidative Addition: Forms 3-thienyl organometallic reagents with Rieke zinc and magnesium. [, ]
  • Cross-Coupling Reactions: Participates in Sonogashira, Suzuki, and other palladium-catalyzed cross-coupling reactions. [, , ]

Q3: What are some applications of this compound derivatives?

A3: Derivatives of this compound find application in various fields, including:

  • Material Science: Building blocks for conductive polymers like poly(this compound) thin films. []
  • Medicinal Chemistry: Synthesis of bioactive compounds, including thiophene analogues of natural products. []
  • Organic Electronics: Components in organic semiconductors and other electronic materials. []

Q4: What about the stability of this compound?

A4: While this compound is generally stable, its reactivity and stability can be influenced by:

  • Substituents: The presence of electron-donating or electron-withdrawing groups on the thiophene ring. []
  • Reaction Conditions: Factors like temperature, solvent, and the presence of catalysts play a crucial role. []

Q5: Has computational chemistry been used to study this compound?

A5: Yes, computational methods like density functional theory (DFT) have been employed to:

  • Investigate electronic structure and properties. [, ]
  • Study reaction mechanisms and predict reactivity. []

Q6: How does the structure of this compound relate to its activity?

A6: Structure-Activity Relationship (SAR) studies help understand how modifications to the this compound structure impact its properties:

  • Halogen Position: The position of the iodine atom (2- vs. This compound) influences reactivity and selectivity in various reactions. [, , ]
  • Additional Substituents: Introducing electron-donating or -withdrawing groups can modulate reactivity and other properties. []

Q7: Are there any safety concerns associated with this compound?

A7: As with any chemical, proper handling and safety precautions are essential. Specific safety data should be consulted.

Q8: What about its environmental impact?

A8: While there is limited specific data on this compound's environmental impact, responsible handling and disposal practices are crucial.

Q9: What analytical techniques are used to characterize this compound?

A9: Common techniques include NMR spectroscopy, mass spectrometry, and infrared spectroscopy. [, ]

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